3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a chlorinated derivative of phenylpropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method includes the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3,5-Dichloro-4-hydroxyphenyl)acrylic acid
- 3,5-Dichloro-4-hydroxybenzoic acid
Uniqueness
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to its specific chlorination pattern and hydroxyl group positioning, which contribute to its distinct chemical reactivity and biological activity. Its antimicrobial properties are particularly noteworthy compared to similar compounds .
Properties
Molecular Formula |
C9H8Cl2O4 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15) |
InChI Key |
SZTRQLJGWGDPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
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